4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate
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Overview
Description
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is a complex carbohydrate derivative It is a glycoside formed by the linkage of two glucose molecules with a decanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond between glucose molecules. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis may use protecting groups to selectively react with specific hydroxyl groups on the glucose molecules. Enzymatic methods, on the other hand, utilize enzymes to catalyze the reaction under milder conditions, which can be more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to yield glucose and decanoic acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the carbonyl groups to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Glucose and decanoic acid.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose, which can then enter metabolic pathways such as glycolysis. The decanoate ester group may also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is unique due to the presence of the decanoate ester group, which imparts distinct physicochemical properties. This ester group enhances the compound’s hydrophobicity, making it more suitable for applications in non-aqueous environments compared to other disaccharides .
Properties
Molecular Formula |
C22H40O12 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-14(25)33-21-19(30)17(28)20(13(11-24)32-21)34-22-18(29)16(27)15(26)12(10-23)31-22/h12-13,15-24,26-30H,2-11H2,1H3/t12-,13?,15-,16+,17?,18-,19-,20-,21+,22-/m1/s1 |
InChI Key |
XACGSRCCTRJOIX-USIHLEFOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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